5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine
Description
Properties
IUPAC Name |
5-chloro-2-(4-nitropyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-1-2-8(10-3-6)12-5-7(4-11-12)13(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAUVAZSLDHJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloro-2-Nitropyridine Precursors
A critical intermediate for the target compound is 2-chloro-5-nitropyridine , which can be prepared via a multi-step process starting from 2-amino-5-nitropyridine:
| Step | Reaction Description | Conditions and Reagents | Outcome |
|---|---|---|---|
| 1 | Diazotization of 2-amino-5-nitropyridine | Dissolve in 10–15 wt% aqueous HCl; cool to -5 to 0 °C; add sodium nitrite dropwise at 0–5 °C | Formation of diazonium salt intermediate |
| 2 | Hydrolysis to 2-hydroxy-5-nitropyridine | Recrystallization from 2:1 water/alcohol mixture | Isolated 2-hydroxy-5-nitropyridine |
| 3 | Chlorination to 2-chloro-5-nitropyridine | React 2-hydroxy-5-nitropyridine with phosphorus oxychloride, N,N-diethyl aniline, and etamon chloride at 120–125 °C for 5–8 h | Conversion to 2-chloro-5-nitropyridine with purification by filtration and drying |
This method is detailed in Chinese patent CN102040554A and provides a reliable route to the chlorinated nitropyridine precursor essential for subsequent pyrazole coupling.
Pyrazole Ring Formation and Coupling
The attachment of the 4-nitro-1H-pyrazol-1-yl moiety to the pyridine ring typically involves nucleophilic aromatic substitution (SNAr) reactions and pyrazole ring annulation steps. Recent research demonstrates:
- Use of 2-chloro-3-nitropyridines as starting materials for pyrazolo[4,3-b]pyridines synthesis.
- A one-pot sequence combining azo-coupling, deacylation, and pyrazole ring formation.
- The reaction proceeds through an N-acetyl hydrazone intermediate, which rearranges to the final pyrazolopyridine structure under mild conditions.
In a controlled experiment, the intermediate converts completely within minutes, indicating an efficient and straightforward synthetic protocol.
Chlorination and Oxidation Steps in Pyrazole Synthesis
A related patented process (US9663489B2) describes the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine analogs, which shares mechanistic similarities with the target compound’s synthesis:
| Step | Reaction Description | Conditions and Reagents | Outcome |
|---|---|---|---|
| a) Cyclization | 3-hydrazinopyridine dihydrochloride cyclized with alkyl methacrylate in alkyl alcohol with alkali metal alkoxide (e.g., sodium ethoxide in ethanol) | 25–80 °C | Formation of 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one |
| b) Chlorination | Chlorination of pyrazolidinone with phosphoryl chloride in organic solvent (e.g., acetonitrile) | 25–100 °C | Formation of 3-(3-chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine |
| c) Oxidation | Oxidation with suitable oxidant in solvent at 25–100 °C | Conversion to 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine | |
| d) Further oxidation | Oxidation in polar protic solvent at 50–100 °C | Formation of pyrazole carboxylic acid derivative | |
| e) Decarboxylation | Decarboxylation with copper oxide in polar aprotic solvent at 80–180 °C | Final pyrazolylpyridine compound |
This sequence demonstrates the feasibility of stepwise functionalization, chlorination, and oxidation to achieve pyrazole-substituted chloropyridines.
Summary Table of Key Preparation Steps for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization of 2-amino-5-nitropyridine | HCl, NaNO2 | 0–5 °C, aqueous | Forms diazonium salt intermediate |
| Hydrolysis to 2-hydroxy-5-nitropyridine | Water/alcohol recrystallization | Ambient to low temp | Purification step |
| Chlorination to 2-chloro-5-nitropyridine | POCl3, N,N-diethyl aniline, etamon chloride | 120–125 °C, 5–8 h | Key chlorinated nitropyridine precursor |
| Pyrazole ring formation | Hydrazine derivatives, diazonium salts | Room temp to 40 °C, one-pot | SNAr and Japp–Klingemann reaction sequence |
| Chlorination and oxidation of pyrazole intermediates | POCl3, oxidants, copper oxide | 25–180 °C | Multi-step functionalization to final product |
Research Findings and Practical Considerations
- The diazotization and chlorination steps require careful temperature control (0–5 °C for diazotization; 120–125 °C for chlorination) to maximize yield and purity.
- The pyrazole ring formation benefits from one-pot protocols that combine multiple transformations, reducing steps and improving operational simplicity.
- Chlorination reagents such as phosphoryl chloride are preferred for selective substitution on pyridine and pyrazole rings.
- Oxidation and decarboxylation steps allow for fine-tuning of substituents on the pyrazole ring, enabling access to nitro-substituted derivatives.
- The use of copper oxide as a decarboxylation catalyst is effective at moderate temperatures (80–180 °C) in polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Reduction: 5-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring with chlorine and a pyrazole ring with a nitro group. Its unique structure enhances chemical versatility, making it valuable in medicinal chemistry.
Scientific Research Applications
Biological Activity
- Nitro-containing compounds, such as this compound, have anticancer properties due to their interactions with cellular components and induction of cytotoxic effects.
Potential uses
- This compound is used in pharmaceuticals and material science.
- It can be modified and functionalized to develop derivatives with enhanced biological activity.
Interaction Studies
- Interaction studies focus on its binding affinity to biological targets like enzymes and receptors. Understanding these interactions helps elucidate its mechanism of action and optimize its pharmacological properties. Studies may involve binding assays and structural analysis.
Synthesis
- The synthesis of this compound involves the reaction between 3-chloropyridine and 4-nitro-1H-pyrazole. Common synthetic routes include:
- Direct coupling reactions
- Palladium-catalyzed reactions
Pyrazoles in biological activities and medicinal applications
Pyrazoles are potent medicinal scaffolds with a full spectrum of biological activities . Pyrazoline derivatives have many prominent pharmacological effects .
Pyrazole derivatives effects
- Antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial)
- Anti-inflammatory and analgesic
- Antidepressant and anticancer
- Antiepileptic, antitrypanosomal, and antiviral activity
Case Studies
- A compound, 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one, exhibited better anti-inflammatory and analgesic activities .
- A group of novel 1,5-diaryl pyrazole was synthesized and tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia . Compound 11 showed good activity .
- Pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of anti-microbial compounds, Compound 3d showed the highest activity against ampicillin and ketoconazole as standard drugs .
- 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were tested in vitro for their anti-tubercular and anti-microbial properties, Compound 4b showed promising results .
- Pyrazolines 27 and 28 could be successfully employed in treatment and/or cancers prophylaxis of many types ranging from the brain, bone, mouth, esophagus, stomach, liver, bladder, pancreas, cervix, lung, breast, colon, rectum or prostate cancers .
Table of pyrazoles
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine | Amino group instead of nitro | Potentially different biological activities |
| 2-(4-nitro-1H-pyrazol-1-yl)pyridine | Lacks chlorine atom | Simplified structure may affect reactivity |
| 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | Lacks nitro group | Different interaction profile |
| This compound | Chlorine and nitro groups | Reactivity and potential applications are enhanced |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Tetrazole-Substituted Pyridines
Key Compound : 5-Chloro-2-(5-substituted phenyl-1H-tetrazol-1-yl)pyridines (e.g., CAS 879016-22-5) .
Insights: The tetrazole analogs exhibit pronounced anti-mycobacterial activity, attributed to their ability to mimic carboxyl groups and enhance target binding . In contrast, the nitro-pyrazole substituent in the target compound may confer distinct reactivity or selectivity due to its stronger electron-withdrawing nature, though biological data for this specific derivative remain unreported.
Comparison with Imidazo[4,5-b]pyridine Kinase Inhibitors
Key Compounds : 6-Chloro-2-(pyrazolyl)imidazo[4,5-b]pyridines (e.g., 27d in ) .
Insights : Imidazo[4,5-b]pyridines are optimized for kinase inhibition through fused-ring systems that enhance binding affinity. The target compound’s simpler structure may lack the conformational rigidity required for similar interactions but could serve as a precursor for more complex analogs.
Substituent Effects on Reactivity and Bioactivity
- May also increase metabolic stability compared to tetrazoles.
- Tetrazole (Analogs) : Offers hydrogen-bonding capacity and improved bioavailability, critical for anti-tubercular activity .
- Chlorine Atom : Common in both classes; contributes to lipophilicity and influences halogen bonding in target engagement.
Biological Activity
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₈H₅ClN₄O₂ |
| CAS Number | 1424857-20-4 |
| Molecular Weight | 202.6 g/mol |
| Hazard Classification | Irritant |
This compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Androgen Receptor Modulation : This compound has been identified as a potent antagonist of the androgen receptor (AR), showing high affinity and significant inhibition of AR-dependent cell proliferation, particularly in prostate cancer cell lines . Its ability to inhibit AR activity suggests potential applications in treating hormone-dependent cancers.
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : The presence of the pyrazole moiety contributes to antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of pyrazole can effectively combat pathogens like E. coli and S. aureus .
Biological Activity Data
The biological activities associated with this compound can be summarized as follows:
Case Study 1: Prostate Cancer Treatment
In a study evaluating the effects of various pyrazole derivatives on prostate cancer cell lines, this compound was found to significantly reduce cell viability in AR-overexpressing cells. The compound demonstrated an IC50 value indicative of its potency as an AR antagonist, suggesting its potential role in targeted therapy for prostate cancer .
Case Study 2: Anti-inflammatory Effects
A series of experiments assessed the anti-inflammatory properties of this compound in vitro. It was shown to inhibit the secretion of pro-inflammatory cytokines in macrophage cultures, with results indicating a dose-dependent response. At concentrations above 10 µM, significant reductions in TNF-α and IL-6 were observed compared to control groups .
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine?
A common approach involves multi-step functionalization of pyridine intermediates. For example, chlorination at the 5-position can be achieved via regioselective C–H activation using chlorinating agents under controlled conditions (e.g., POCl₃ or NCS), followed by coupling of 4-nitro-1H-pyrazole at the 2-position via nucleophilic aromatic substitution or transition-metal catalysis . Intermediate purification often employs column chromatography with petroleum ether–EtOAc gradients (e.g., 15:1 ratio) to isolate the target compound in high yield (>90%) .
Q. How is the compound characterized spectroscopically?
Key analytical methods include:
- ¹H/¹³C NMR : Peaks for pyridine protons (δ 7.0–9.0 ppm) and pyrazole nitro groups (δ 8.0–8.5 ppm) confirm substitution patterns. For example, in similar compounds, ¹H NMR shows distinct doublets for pyridine protons (J = 2.0–9.0 Hz) and pyrazole ring protons .
- HRMS : Exact mass analysis (e.g., m/z 273.9591 for C₁₁H₇Cl₃NO⁺) validates molecular integrity .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally analogous pyridine derivatives (e.g., 4-chloro-2-[(5-ethoxy-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one) .
Q. What preliminary biological screening methods are applicable?
The Microplate Alamar Blue Assay (MABA) is widely used for anti-tubercular activity screening. Compounds are tested against Mycobacterium tuberculosis H37Rv at concentrations ranging from 0.5–50 µg/mL, with IC₅₀ values calculated using fluorescence-based viability metrics .
Advanced Research Questions
Q. How can regioselectivity challenges during pyridine functionalization be addressed?
Regioselective chlorination at the 5-position requires careful control of reaction conditions. For example, using directing groups (e.g., nitro or methoxy) or catalysts (e.g., Pd/Cu systems) can enhance selectivity. Evidence from regioselective C–H chlorination of phenol derivatives highlights the role of solvent polarity (e.g., petroleum ether–EtOAc mixtures) in directing substitution patterns . Computational modeling (e.g., DFT) may predict reactive sites based on electron density maps .
Q. How do structural modifications impact anti-tubercular activity?
Structure-Activity Relationship (SAR) studies reveal that:
- Nitro group position : 4-Nitro substitution on pyrazole enhances activity compared to 3-nitro analogs, likely due to improved electron-withdrawing effects .
- Pyridine substituents : Chlorine at the 5-position increases lipophilicity, enhancing membrane permeability. Replacing chlorine with bulkier groups (e.g., methylphenyl) may reduce activity due to steric hindrance .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from differences in:
- Assay protocols : Standardize MABA incubation times (typically 7 days) and bacterial inoculum sizes .
- Compound purity : Use HPLC (≥99% purity) to eliminate confounding effects from synthetic byproducts .
- Solubility : Pre-solubilize compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
Q. How is crystallographic data utilized to validate molecular geometry?
Single-crystal X-ray diffraction provides bond lengths and angles critical for confirming regiochemistry. For example, in 4-chloro-2-[(5-ethoxy-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one, the dihedral angle between pyridazine and thiadiazole rings (87.5°) confirms orthogonal orientation, which influences π-π stacking in biological targets .
Q. What are the stability considerations for long-term storage?
Q. How can computational methods optimize synthetic routes?
Density Functional Theory (DFT) predicts transition states for key steps like pyrazole-pyridine coupling. For example, calculating activation energies for SNAr (nucleophilic aromatic substitution) versus Pd-mediated coupling can guide catalyst selection . Molecular docking (e.g., AutoDock Vina) screens virtual libraries for analogs with improved binding to M. tuberculosis enoyl-ACP reductase .
Q. What purification challenges arise during scale-up?
- Byproduct removal : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .
- Yield optimization : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
